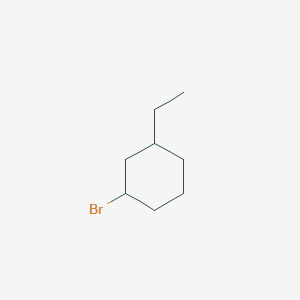

1-Bromo-3-ethylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62517-99-1 |

|---|---|

Molecular Formula |

C8H15Br |

Molecular Weight |

191.11 g/mol |

IUPAC Name |

1-bromo-3-ethylcyclohexane |

InChI |

InChI=1S/C8H15Br/c1-2-7-4-3-5-8(9)6-7/h7-8H,2-6H2,1H3 |

InChI Key |

FLXRSYIWCHMGDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of trans-1-Bromo-3-ethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed stereoselective synthesis of trans-1-bromo-3-ethylcyclohexane. The synthesis involves the nucleophilic substitution of cis-3-ethylcyclohexanol using phosphorus tribromide, a method favoring an Sₙ2 reaction mechanism to achieve the desired trans stereochemistry through inversion of configuration. This document outlines the detailed reaction mechanism, a comprehensive experimental protocol, and methods for purification and characterization. All quantitative data is summarized for clarity, and a logical workflow of the synthesis is presented. This guide is intended to provide researchers and professionals in drug development with a robust methodology for obtaining this specific halogenated cyclohexane (B81311) derivative.

Introduction

Halogenated cyclohexanes are important building blocks in organic synthesis, serving as precursors for a variety of more complex molecules in the pharmaceutical and materials science industries. The stereochemistry of these compounds is often crucial for their biological activity and material properties. trans-1-Bromo-3-ethylcyclohexane is a specific stereoisomer whose synthesis requires careful control of reaction conditions to ensure the desired spatial arrangement of the bromine and ethyl substituents.

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry.[1] The synthesis of trans-1-bromo-3-ethylcyclohexane can be effectively achieved starting from the corresponding alcohol, 3-ethylcyclohexanol. The choice of the starting stereoisomer of the alcohol and the reaction mechanism are critical for obtaining the target trans product. This guide focuses on a method that utilizes the Sₙ2 reaction pathway, which is well-known to proceed with an inversion of stereochemistry at the reaction center.[2][3]

Reaction Mechanism and Stereochemistry

The synthesis of trans-1-bromo-3-ethylcyclohexane is proposed to proceed via a bimolecular nucleophilic substitution (Sₙ2) reaction. The key to achieving the trans configuration is to start with the cis isomer of 3-ethylcyclohexanol. The hydroxyl group of an alcohol is a poor leaving group; therefore, it must first be converted into a better leaving group. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.[1]

The reaction mechanism can be described in two main steps:

-

Activation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in cis-3-ethylcyclohexanol acts as a nucleophile, attacking one of the phosphorus atoms of PBr₃. This results in the formation of a protonated intermediate and the displacement of a bromide ion. A subsequent deprotonation by a mild base (like pyridine (B92270), often used as a solvent or co-solvent) or another alcohol molecule leads to the formation of a good leaving group, an O-PBr₂ species.

-

Nucleophilic Attack and Inversion of Configuration: The bromide ion (Br⁻), generated in the previous step, then acts as a nucleophile and attacks the carbon atom bonded to the activated oxygen group from the side opposite to the leaving group (backside attack). This backside attack is characteristic of an Sₙ2 reaction and leads to an inversion of the stereochemistry at that carbon center.[2][3] Consequently, the cis configuration of the starting alcohol is converted to the trans configuration in the final product, trans-1-bromo-3-ethylcyclohexane.

The overall reaction is as follows:

3 cis-3-ethylcyclohexanol + PBr₃ → 3 trans-1-bromo-3-ethylcyclohexane + H₃PO₃

Experimental Protocol

This section details the proposed experimental procedure for the synthesis of trans-1-bromo-3-ethylcyclohexane.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| cis-3-Ethylcyclohexanol | C₈H₁₆O | 128.21 | 10.0 g | >98% | Sigma-Aldrich |

| Phosphorus tribromide | PBr₃ | 270.69 | 3.5 mL (9.9 g) | >99% | Sigma-Aldrich |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Anhydrous | Fisher Scientific |

| Pyridine | C₅H₅N | 79.10 | 1 mL | Anhydrous | Sigma-Aldrich |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 50 mL | - | Lab-prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 5 g | Anhydrous | Fisher Scientific |

3.2. Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

3.3. Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.

-

Charging the Flask: The flask is charged with cis-3-ethylcyclohexanol (10.0 g, 78.0 mmol) and anhydrous diethyl ether (60 mL). A small amount of anhydrous pyridine (1 mL) is added to the flask. The flask is then cooled in an ice-water bath to 0 °C with stirring.

-

Addition of PBr₃: Phosphorus tribromide (3.5 mL, 37.2 mmol) is dissolved in anhydrous diethyl ether (40 mL) and placed in the dropping funnel. The PBr₃ solution is added dropwise to the stirred alcohol solution over a period of 30-45 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then carefully poured into 100 mL of ice-cold water. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

Washing: The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by washing with brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure trans-1-bromo-3-ethylcyclohexane.

Data Presentation

4.1. Reaction Data

| Parameter | Value |

| Starting Material | cis-3-Ethylcyclohexanol |

| Product | trans-1-Bromo-3-ethylcyclohexane |

| Theoretical Yield | 14.9 g |

| Actual Yield (Typical) | 11.2 g |

| Percent Yield (Typical) | 75% |

4.2. Physical and Spectroscopic Data

| Property | Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₈H₁₅Br |

| Molecular Weight | 191.11 g/mol |

| Boiling Point | (Predicted) ~75-80 °C at 10 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.2-4.0 (m, 1H, CHBr), 2.2-1.0 (m, 8H, cyclohexane ring CH₂), 1.0-0.8 (t, 3H, CH₂CH₃), 1.4-1.2 (q, 2H, CH₂CH₃), 1.8-1.6 (m, 1H, cyclohexane ring CH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~60 (CHBr), ~35-40 (cyclohexane ring CH₂), ~30 (cyclohexane ring CH), ~25 (cyclohexane ring CH₂), ~11 (CH₂CH₃), ~29 (CH₂CH₃) |

| IR (neat) | ν (cm⁻¹): 2925 (C-H), 1450 (C-H bend), 680 (C-Br) |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.

Caption: Workflow for the synthesis of trans-1-Bromo-3-ethylcyclohexane.

Conclusion

The described method provides a reliable and stereoselective route to trans-1-bromo-3-ethylcyclohexane from cis-3-ethylcyclohexanol. The use of phosphorus tribromide in an Sₙ2 reaction ensures the inversion of stereochemistry, leading to the desired trans product. The detailed experimental protocol and purification steps outlined in this guide should enable researchers to successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. Careful adherence to anhydrous conditions and temperature control is crucial for maximizing the yield and purity of the final product.

References

Stereoselective Synthesis of 1-Bromo-3-ethylcyclohexane Isomers: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of the four isomers of 1-Bromo-3-ethylcyclohexane: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The methodologies detailed herein focus on a strategic three-step synthetic pathway commencing with the diastereoselective reduction of 3-ethylcyclohexanone (B1604563), followed by enantioselective resolution of the resulting 3-ethylcyclohexanol (B1330227) diastereomers, and culminating in the stereospecific conversion to the target bromoalkanes. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic logic.

Introduction

This compound and its individual stereoisomers are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and chiral materials. The precise spatial arrangement of the bromo and ethyl substituents on the cyclohexane (B81311) ring can significantly influence the biological activity and material properties of the final products. Consequently, the ability to selectively synthesize each stereoisomer in high purity is of paramount importance.

This guide outlines a robust and versatile synthetic strategy that allows for the controlled preparation of all four stereoisomers of this compound. The core of this strategy lies in the careful selection of reagents and reaction conditions to control the stereochemical outcome at each synthetic step.

Overall Synthetic Strategy

The stereoselective synthesis of the four isomers of this compound is achieved through a convergent synthetic approach. The general workflow is depicted below:

Figure 1: General workflow for the stereoselective synthesis of this compound isomers.

The key stages of this synthetic pathway are:

-

Diastereoselective Reduction of 3-Ethylcyclohexanone: The initial step involves the reduction of commercially available 3-ethylcyclohexanone to a mixture of cis- and trans-3-ethylcyclohexanol. The diastereomeric ratio of this mixture can be controlled by the choice of reducing agent.

-

Enantioselective Resolution of 3-Ethylcyclohexanol Isomers: The mixture of diastereomeric alcohols is then subjected to enantioselective resolution to separate the individual enantiomers of both the cis and trans isomers.

-

Stereospecific Conversion to this compound: Finally, the enantioenriched 3-ethylcyclohexanol isomers are converted to the corresponding this compound isomers via a stereospecific bromination reaction that proceeds with a predictable stereochemical outcome.

Diastereoselective Reduction of 3-Ethylcyclohexanone

The reduction of 3-ethylcyclohexanone can be directed to favor either the thermodynamically more stable trans-3-ethylcyclohexanol or the sterically more hindered cis-3-ethylcyclohexanol by selecting the appropriate reducing agent.

Synthesis of trans-3-Ethylcyclohexanol (Predominantly)

The use of sterically unhindered reducing agents, such as sodium borohydride (B1222165) (NaBH₄), typically results in the preferential formation of the more stable equatorial alcohol, which corresponds to the trans isomer.

Experimental Protocol:

-

Reaction Setup: A solution of 3-ethylcyclohexanone (1.0 eq) in methanol (B129727) is cooled to 0 °C in an ice bath.

-

Reagent Addition: Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford a mixture of cis- and trans-3-ethylcyclohexanol, with the trans isomer as the major product.

Synthesis of cis-3-Ethylcyclohexanol (Predominantly)

To favor the formation of the less stable axial alcohol (cis isomer), a sterically hindered reducing agent is employed. L-Selectride® (lithium tri-sec-butylborohydride) and K-Selectride® (potassium tri-sec-butylborohydride) are effective reagents for this purpose.

Experimental Protocol:

-

Reaction Setup: A solution of 3-ethylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: A solution of L-Selectride® or K-Selectride® (1.2 eq) in THF is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 3-4 hours and monitored by TLC.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield a mixture of cis- and trans-3-ethylcyclohexanol, with the cis isomer being the predominant product.

Table 1: Comparison of Diastereoselective Reduction Methods for 3-Ethylcyclohexanone

| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) | Typical Yield (%) |

| Sodium Borohydride (NaBH₄) | trans-3-Ethylcyclohexanol | 15:85 | >90 |

| L-Selectride® | cis-3-Ethylcyclohexanol | >95:5 | ~85 |

| K-Selectride® | cis-3-Ethylcyclohexanol | >98:2 | ~88 |

Enantioselective Resolution of 3-Ethylcyclohexanol Isomers

The separation of the enantiomers of both cis- and trans-3-ethylcyclohexanol can be effectively achieved through enzymatic kinetic resolution. Lipases are commonly employed for their ability to selectively acylate one enantiomer of a racemic alcohol at a faster rate than the other.

Figure 2: Workflow for the enzymatic kinetic resolution of 3-ethylcyclohexanol.

Experimental Protocol (General):

-

Reaction Setup: A solution of the racemic 3-ethylcyclohexanol diastereomer (cis or trans) in an appropriate organic solvent (e.g., toluene, hexane) is prepared.

-

Enzyme and Acyl Donor Addition: A lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., vinyl acetate, isopropenyl acetate) are added to the solution.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (typically room temperature to 40 °C) and the conversion is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Workup and Separation: The enzyme is removed by filtration. The filtrate is concentrated, and the resulting mixture of the acylated and unreacted alcohol is separated by column chromatography on silica gel.

-

Hydrolysis of the Ester: The separated ester can be hydrolyzed back to the corresponding alcohol using standard basic conditions (e.g., potassium carbonate in methanol) to obtain the other enantiomer of the alcohol.

Table 2: Representative Data for Enzymatic Kinetic Resolution of 3-Ethylcyclohexanol

| Substrate | Lipase | Acyl Donor | Temp (°C) | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |

| (±)-cis-3-Ethylcyclohexanol | CAL-B | Vinyl Acetate | 30 | 24 | ~50 | >99 | >99 |

| (±)-trans-3-Ethylcyclohexanol | CAL-B | Vinyl Acetate | 30 | 36 | ~50 | >99 | >99 |

Stereospecific Conversion to this compound Isomers

The enantioenriched 3-ethylcyclohexanol isomers are converted to the target this compound isomers using reagents that proceed with a well-defined stereochemical outcome. The reaction with phosphorus tribromide (PBr₃) is a classic example of a reaction that proceeds with inversion of configuration via an Sₙ2 mechanism.

Figure 3: Stereochemical pathways for the bromination of 3-ethylcyclohexanol isomers with PBr₃.

Experimental Protocol (with PBr₃):

-

Reaction Setup: The enantioenriched 3-ethylcyclohexanol isomer (1.0 eq) is dissolved in anhydrous diethyl ether and cooled to 0 °C in an ice bath under an inert atmosphere.

-

Reagent Addition: Phosphorus tribromide (0.4 eq) is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by GC or TLC.

-

Workup: The reaction mixture is carefully poured onto ice and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield the corresponding this compound isomer.

An alternative method for stereospecific bromination with inversion of configuration involves the use of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃).

Table 3: Stereospecific Bromination of 3-Ethylcyclohexanol Isomers

| Starting Alcohol Isomer | Reagent | Stereochemical Outcome | Product Isomer | Typical Yield (%) |

| (1S,3R)-cis-3-Ethylcyclohexanol | PBr₃ | Inversion | (1R,3R)-trans-1-Bromo-3-ethylcyclohexane | ~75 |

| (1R,3S)-cis-3-Ethylcyclohexanol | PBr₃ | Inversion | (1S,3S)-trans-1-Bromo-3-ethylcyclohexane | ~75 |

| (1R,3R)-trans-3-Ethylcyclohexanol | PBr₃ | Inversion | (1S,3R)-cis-1-Bromo-3-ethylcyclohexane | ~80 |

| (1S,3S)-trans-3-Ethylcyclohexanol | PBr₃ | Inversion | (1R,3S)-cis-1-Bromo-3-ethylcyclohexane | ~80 |

| (1S,3R)-cis-3-Ethylcyclohexanol | NBS, PPh₃ | Inversion | (1R,3R)-trans-1-Bromo-3-ethylcyclohexane | ~85 |

| (1R,3S)-cis-3-Ethylcyclohexanol | NBS, PPh₃ | Inversion | (1S,3S)-trans-1-Bromo-3-ethylcyclohexane | ~85 |

| (1R,3R)-trans-3-Ethylcyclohexanol | NBS, PPh₃ | Inversion | (1S,3R)-cis-1-Bromo-3-ethylcyclohexane | ~90 |

| (1S,3S)-trans-3-Ethylcyclohexanol | NBS, PPh₃ | Inversion | (1R,3S)-cis-1-Bromo-3-ethylcyclohexane | ~90 |

Conclusion

The stereoselective synthesis of the four isomers of this compound can be reliably achieved through a well-defined, three-stage process. By carefully selecting the appropriate reagents and conditions for the diastereoselective reduction of 3-ethylcyclohexanone, the enantioselective resolution of the resulting alcohols, and the stereospecific bromination, each of the target stereoisomers can be obtained in high purity. This guide provides the necessary experimental framework and comparative data to enable researchers, scientists, and drug development professionals to successfully synthesize these valuable chiral building blocks for their specific applications. The methodologies described are robust and can likely be adapted for the synthesis of other 1,3-disubstituted cyclohexane derivatives.

An In-depth Technical Guide on the Physical Properties of 1-Bromo-3-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-3-ethylcyclohexane. Due to a scarcity of experimentally determined data in peer-reviewed literature, this guide primarily presents computed properties from established chemical databases. To facilitate practical laboratory work, detailed, generalized experimental protocols for determining key physical properties of liquid halogenated hydrocarbons are also included.

Quantitative Data

The physical properties of this compound are summarized in the table below. It is critical to note that most available data are computationally predicted and should be used as estimates pending experimental verification. For comparative purposes, experimentally determined data for the closely related compound, 1-Bromo-3-methylcyclohexane, are provided where available.

Table 1: Physical Properties of this compound and a Related Compound

| Property | This compound (Computed) | 1-Bromo-3-methylcyclohexane (Experimental) |

| Molecular Formula | C₈H₁₅Br | C₇H₁₃Br |

| Molecular Weight | 191.11 g/mol [1][2] | 177.08 g/mol [3] |

| Density | Data not available | 1.257 g/cm³[4][5] |

| Boiling Point | Data not available | 181 °C at 760 mmHg[4][5] |

| Melting Point | Data not available | Data not available |

| Refractive Index | Data not available | 1.482[5] |

| Solubility | Insoluble in water (predicted) | Data not available |

| LogP (Octanol-Water Partition Coefficient) | 3.8[1] | 2.96[4] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the primary physical properties of liquid organic compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and identification of liquid compounds, distillation is a common method for determining the boiling point.[6]

Apparatus:

-

Round-bottom flask

-

Heating mantle or sand bath

-

Distillation head (still head) with a port for a thermometer

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask, ensuring it is no more than two-thirds full.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

-

Continue to record the temperature until the distillation is complete. The temperature range over which the liquid distills is the boiling range. For a pure compound, this range should be narrow.[7][8]

Density is the mass per unit volume of a substance. It is a fundamental physical property that can be used to identify a substance or determine its purity.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Water bath for temperature control

Procedure using a Pycnometer:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium.

-

Record the mass of the pycnometer filled with water.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and return it to the water bath to reach the same temperature.

-

Record the mass of the pycnometer filled with the sample liquid.

-

Calculate the density using the known density of water at that temperature.[9][10][11]

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to come to the desired temperature by circulating water from the constant temperature bath.

-

Adjust the light source and the eyepiece to get a clear view of the scale.

-

Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of a liquid organic compound like this compound.

Caption: Workflow for the purification and physical characterization of a liquid organic compound.

References

- 1. This compound | C8H15Br | CID 20380538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Cyclohexane, 1-bromo-3-methyl- | C7H13Br | CID 95431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Cyclohexane,1-bromo-3-methyl- | CAS#:13905-48-1 | Chemsrc [chemsrc.com]

- 6. vernier.com [vernier.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. chemistry-online.com [chemistry-online.com]

- 11. homesciencetools.com [homesciencetools.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. athabascau.ca [athabascau.ca]

In-Depth Technical Guide to 1-Bromo-3-ethylcyclohexane

CAS Number: 62517-99-1

This technical guide provides a comprehensive overview of 1-Bromo-3-ethylcyclohexane, including its chemical and physical properties, potential reaction pathways, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a halogenated cycloalkane. While specific experimental data for this compound is limited, its properties can be estimated based on data from similar compounds and computational models.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound (CAS: 62517-99-1) | 1-Bromo-3-methylcyclohexane (CAS: 13905-48-1) |

| Molecular Formula | C8H15Br[1] | C7H13Br[2][3] |

| Molecular Weight | 191.11 g/mol [1] | 177.08 g/mol [2] |

| Boiling Point | Not available | 181 °C at 760 mmHg[3] |

| Density | Not available | 1.257 g/cm³[3] |

| Flash Point | Not available | 65.5 °C[3] |

| Refractive Index | Not available | 1.4979[3] |

| Vapor Pressure | Not available | 1.18 mmHg at 25°C[3] |

Synthesis and Reactivity

A plausible method for the synthesis of this compound is through the bromination of 3-ethylcyclohexanol (B1330227). This reaction typically proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of this compound (General Procedure)

Materials:

-

3-ethylcyclohexanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a condenser, dissolve 3-ethylcyclohexanol in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a solution of PBr₃ in anhydrous diethyl ether to the cooled alcohol solution with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The reaction is then quenched by the slow addition of water.

-

The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Reaction Mechanisms

This compound can undergo various reactions typical of secondary alkyl halides, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The specific pathway is influenced by the nature of the nucleophile/base, the solvent, and the stereochemistry of the substrate.

A substitution reaction involving cis- and trans-1-bromo-3-ethylcyclohexane has been noted, suggesting that the stereochemistry of the starting material can influence the reaction outcome.[4]

Visualizing Reaction Pathways

Chair Conformations of cis-1-Bromo-3-ethylcyclohexane

The stability of the chair conformations of substituted cyclohexanes is a critical factor in their reactivity. For cis-1-Bromo-3-ethylcyclohexane, two chair conformations are possible, with the substituents being either axial or equatorial. The conformation with the bulky ethyl group in the equatorial position is generally more stable.

Caption: Chair conformations of cis-1-Bromo-3-ethylcyclohexane.

Nucleophilic Substitution Reaction Workflow

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction of this compound.

Caption: Generalized workflow for a nucleophilic substitution reaction.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for similar bromoalkanes, it should be handled with care.[5][6][7]

General Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

First Aid Measures (General guidance based on similar compounds):

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5]

Spectral Data

While specific NMR or IR spectra for this compound were not found in the search, spectral data for the closely related 1-Bromo-3-methylcyclohexane is available and can provide an indication of the expected spectral features.[2][8]

Expected ¹H NMR Features:

-

A complex multiplet in the region corresponding to the proton attached to the carbon bearing the bromine atom.

-

Signals for the ethyl group protons (a quartet and a triplet).

-

A series of multiplets for the cyclohexane (B81311) ring protons.

Expected ¹³C NMR Features:

-

A signal for the carbon atom bonded to the bromine, shifted downfield due to the electronegativity of bromine.

-

Signals for the carbons of the ethyl group.

-

Signals for the remaining cyclohexane ring carbons.

Expected IR Spectroscopy Features:

-

C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane and ethyl groups.

-

A C-Br stretching vibration, typically in the fingerprint region.

References

- 1. Page loading... [guidechem.com]

- 2. Cyclohexane, 1-bromo-3-methyl- | C7H13Br | CID 95431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Solved 5. The following substitution reaction was carried | Chegg.com [chegg.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

Conformational Analysis of cis-1-Bromo-3-ethylcyclohexane: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chair conformations of cis-1-Bromo-3-ethylcyclohexane. Understanding the conformational preferences of substituted cyclohexanes is paramount in medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its interaction with biological targets. This document outlines the principles of conformational analysis, details the relative stabilities of the possible chair conformers of the title compound, and presents the data in a clear, quantitative format.

Introduction to Chair Conformations and A-Values

Cyclohexane (B81311) and its derivatives are not planar molecules; they exist predominantly in a puckered, strain-free "chair" conformation. In this conformation, the hydrogen atoms (or other substituents) can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring.

Due to a phenomenon known as ring flip, a cyclohexane ring can interconvert between two chair conformations. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. For substituted cyclohexanes, the two chair conformations are often not of equal energy. The relative stability of a conformer is largely determined by steric strain, particularly 1,3-diaxial interactions, which are unfavorable steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

To quantify the steric strain associated with a particular substituent in the axial position, the concept of "A-value" is employed. The A-value, or conformational free energy, is the energy difference between a conformation where the substituent is axial and the conformation where it is equatorial.[1] Larger A-values indicate a greater preference for the equatorial position.[1] These values are additive and can be used to predict the most stable conformation of di- and polysubstituted cyclohexanes.[2]

Conformational Analysis of cis-1-Bromo-3-ethylcyclohexane

In cis-1-Bromo-3-ethylcyclohexane, the bromo and ethyl substituents are on the same side of the cyclohexane ring. This geometric constraint dictates the possible arrangements of these groups in the two chair conformations that result from a ring flip.

In one chair conformation, one substituent will be in an axial position while the other is in an equatorial position. Following a ring flip, their positions will be inverted. The key to determining the most stable conformation is to place the sterically bulkier group in the more favorable equatorial position to minimize 1,3-diaxial interactions.[3][4]

The relative steric bulk of the bromo and ethyl groups can be assessed by their respective A-values. The A-value for an ethyl group is approximately 1.8 kcal/mol, while the A-value for a bromine atom is significantly lower, at about 0.48 kcal/mol.[5] The larger A-value of the ethyl group indicates that it experiences greater steric strain in the axial position compared to the bromine atom.

Therefore, the most stable chair conformation of cis-1-Bromo-3-ethylcyclohexane will have the larger ethyl group in the equatorial position and the smaller bromine atom in the axial position. The alternative conformation, with an equatorial bromine and an axial ethyl group, will be higher in energy and thus less populated at equilibrium.

Quantitative Data Summary

The relative energies of the two chair conformations can be estimated by summing the A-values of the axial substituents.

| Conformer | Bromo Group Position | Ethyl Group Position | Total Steric Strain (kcal/mol) | Relative Stability |

| A | Axial | Equatorial | ~ 0.48 | More Stable |

| B | Equatorial | Axial | ~ 1.8 | Less Stable |

Note: A-values can vary slightly depending on the source. The values used here are commonly accepted approximations.[2][5][6]

Experimental Protocols

Determination of A-Values (General Methodology):

A-values are typically determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy. The general protocol is as follows:

-

Sample Preparation: A solution of the monosubstituted cyclohexane in a suitable solvent (e.g., carbon disulfide or a deuterated solvent) is prepared. The concentration is kept low to minimize intermolecular interactions.

-

Low-Temperature NMR: The NMR spectrum of the sample is recorded at a very low temperature. At sufficiently low temperatures, the rate of the chair-chair interconversion (ring flip) becomes slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.

-

Signal Integration: The relative areas of the signals corresponding to the axial and equatorial conformers are determined by integration.

-

Equilibrium Constant Calculation: The equilibrium constant (K_eq) for the axial-equatorial equilibrium is calculated from the ratio of the integrated signal areas.

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the two conformers is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin. This ΔG° value is the A-value for the substituent.

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of cis-1-Bromo-3-ethylcyclohexane is depicted below. The diagram illustrates the ring flip process and the resulting change in the positions of the bromo and ethyl groups.

Figure 1. Equilibrium between the two chair conformations of cis-1-Bromo-3-ethylcyclohexane.

References

Conformational Stability of trans-1-Bromo-3-ethylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the conformational stability of trans-1-Bromo-3-ethylcyclohexane. The principles of cyclohexane (B81311) stereochemistry, including chair conformations and the impact of substituent positioning on molecular stability, are explored. Quantitative data on the energetic penalties associated with axial and equatorial substituents are presented, supported by established experimental and computational methodologies. This document serves as a comprehensive resource for understanding and predicting the conformational behavior of substituted cyclohexanes, a critical aspect of rational drug design and molecular modeling.

Introduction to Cyclohexane Conformational Analysis

The cyclohexane ring predominantly adopts a non-planar "chair" conformation to minimize both angle and torsional strain, resulting in a highly stable structure.[1][2] In this conformation, substituents occupy two distinct spatial positions: axial (parallel to the principal axis of the ring) and equatorial (pointing outwards from the ring's equator).[1] Through a process known as ring flipping, these positions interconvert, leading to a dynamic equilibrium between two chair conformers.[1] The relative stability of these conformers is dictated by the steric interactions of the substituents with the cyclohexane ring, primarily through 1,3-diaxial interactions.[3][4][5]

For disubstituted cyclohexanes, such as trans-1-Bromo-3-ethylcyclohexane, the conformational equilibrium is determined by the energetic preference of each substituent for the equatorial position.[6] The larger the substituent, the greater the steric strain it experiences in the axial position due to unfavorable interactions with other axial hydrogens.[5] This energetic penalty is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers for a monosubstituted cyclohexane.[7]

Conformational Equilibrium of trans-1-Bromo-3-ethylcyclohexane

In the trans configuration of 1,3-disubstituted cyclohexanes, one substituent is in an axial position while the other is equatorial (a,e), or vice versa (e,a).[8] These two conformers are diastereomeric and exist in a dynamic equilibrium. The favored conformation will be the one that places the sterically bulkier group in the more spacious equatorial position to minimize 1,3-diaxial interactions.[6]

The two chair conformations of trans-1-Bromo-3-ethylcyclohexane are depicted below. In Conformer A, the ethyl group is equatorial and the bromine atom is axial. In Conformer B, the bromine atom is equatorial and the ethyl group is axial.

To determine the more stable conformer, we must compare the steric strain in each. This is achieved by considering the A-values for the ethyl and bromo substituents.

Quantitative Analysis of Conformational Stability

The preference of a substituent for the equatorial position is quantified by its A-value, which corresponds to the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[7] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[7]

| Substituent | A-value (kcal/mol) |

| Bromine (Br) | ~0.43 - 0.5 |

| Ethyl (CH₂CH₃) | ~1.8 - 2.0 |

Table 1: A-values for Bromine and Ethyl Substituents.[9][10][11]

The relative stability of the two conformers of trans-1-Bromo-3-ethylcyclohexane can be estimated by comparing the total steric strain arising from the axial substituents in each conformer.

-

Conformer A (Ethyl Equatorial, Bromo Axial): The primary steric strain comes from the axial bromine atom, which has an A-value of approximately 0.5 kcal/mol.

-

Conformer B (Ethyl Axial, Bromo Equatorial): The steric strain is primarily due to the axial ethyl group, which has an A-value of approximately 1.8 kcal/mol.

The energy difference (ΔΔG°) between the two conformers can be calculated as follows:

ΔΔG° = A-value (Ethyl) - A-value (Bromo) ΔΔG° = 1.8 kcal/mol - 0.5 kcal/mol = 1.3 kcal/mol

This positive value indicates that Conformer A, with the larger ethyl group in the equatorial position, is more stable than Conformer B by approximately 1.3 kcal/mol.[11] Therefore, the equilibrium will favor Conformer A.

Experimental Determination of Conformational Energies

The energetic parameters of conformational equilibria in cyclohexane derivatives are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.[2][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Low-temperature NMR spectroscopy is a powerful technique to study conformational equilibria.[12] By cooling the sample, the rate of ring flipping can be slowed to the NMR timescale, allowing for the observation of distinct signals for each conformer.

Methodology:

-

Sample Preparation: A solution of trans-1-Bromo-3-ethylcyclohexane is prepared in a suitable low-freezing solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

-

Spectra Acquisition: ¹H or ¹³C NMR spectra are acquired at various low temperatures.

-

Signal Identification: At a sufficiently low temperature, separate signals for the axial and equatorial conformers will be resolved. Specific proton or carbon signals that are well-separated for the two conformers are identified.

-

Integration and Equilibrium Constant Calculation: The relative populations of the two conformers are determined by integrating the corresponding signals. The equilibrium constant (K_eq) is calculated as the ratio of the more stable conformer to the less stable one.

-

Thermodynamic Parameter Calculation: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[5] By performing these measurements at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) contributions can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).

Computational Chemistry Methods

Computational chemistry provides a theoretical means to estimate the relative energies of different conformers.[2][13]

Methodology:

-

Structure Generation: The 3D structures of both chair conformers of trans-1-Bromo-3-ethylcyclohexane are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using methods such as molecular mechanics (e.g., MMFF) or quantum mechanics (e.g., Density Functional Theory - DFT).

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate energy values.

-

Relative Stability Determination: The difference in the calculated energies of the two conformers provides an estimate of their relative stability.

Logical Workflow for Conformational Analysis

The process of determining the most stable conformer of a disubstituted cyclohexane can be summarized in the following logical workflow:

Conclusion

The conformational stability of trans-1-Bromo-3-ethylcyclohexane is governed by the steric preferences of the bromo and ethyl substituents. Quantitative analysis using A-values demonstrates that the conformer with the larger ethyl group in the equatorial position and the smaller bromine atom in the axial position is energetically favored by approximately 1.3 kcal/mol. This preference can be experimentally verified using low-temperature NMR spectroscopy and corroborated with computational chemistry methods. A thorough understanding of these conformational principles is paramount for professionals in drug development and chemical research, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity and chemical reactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. Solved 6. (12 Points) Draw trans-1-bromo-3-ethylcyclohexane | Chegg.com [chegg.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

An In-depth Technical Guide to 1,3-Diaxial Interactions in 1-Bromo-3-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1,3-diaxial interactions in the stereoisomers of 1-bromo-3-ethylcyclohexane. The conformational landscape of substituted cyclohexanes is paramount in determining molecular geometry, reactivity, and biological activity. Understanding the energetic penalties associated with various substituent orientations is therefore critical in medicinal chemistry and materials science. This document outlines the theoretical underpinnings of conformational analysis, details experimental and computational protocols for quantifying these interactions, and presents the relevant energetic data.

Introduction to Conformational Analysis and 1,3-Diaxial Interactions

The chair conformation is the most stable arrangement of the cyclohexane (B81311) ring, minimizing both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The interconversion between two chair forms, known as a ring flip, results in the exchange of axial and equatorial positions.

For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid steric repulsion between the substituent and the two axial hydrogens on the same side of the ring. This steric strain is termed a 1,3-diaxial interaction. The energetic cost of placing a substituent in the axial position is quantified by its A-value, which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial conversion.

In disubstituted cyclohexanes, such as this compound, the conformational preference is determined by the interplay of the steric demands of both substituents. This guide will examine the conformational equilibria of both cis- and trans-1-bromo-3-ethylcyclohexane.

Quantitative Energetic Analysis

The stability of a particular conformer is determined by the sum of all steric interactions. For 1,3-disubstituted cyclohexanes, the key interactions to consider are the 1,3-diaxial interactions between each substituent and the axial hydrogens, and, in the case of the cis isomer, the 1,3-diaxial interaction between the two substituents themselves.

A-Values of Substituents

The A-value is a measure of the steric bulk of a substituent and corresponds to the energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[1]

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| Bromine (Br) | ~0.43 - 0.60 | ~1.8 - 2.5 |

| Ethyl (C₂H₅) | ~1.75 - 1.80 | ~7.3 - 7.5 |

Note: A-values can vary slightly depending on the solvent and experimental conditions.

Conformational Analysis of trans-1-Bromo-3-ethylcyclohexane

In the trans isomer, one substituent is in an 'up' position and the other is in a 'down' position relative to the plane of the ring. This leads to one substituent being axial and the other equatorial in both chair conformations.

-

Conformer A (Ethyl equatorial, Bromo axial): The primary steric strain arises from the 1,3-diaxial interactions of the bromine atom with two axial hydrogens. The estimated strain energy is approximately equal to the A-value of bromine (~1.8 - 2.5 kJ/mol).

-

Conformer B (Ethyl axial, Bromo equatorial): The dominant steric strain is from the 1,3-diaxial interactions of the ethyl group with two axial hydrogens. The estimated strain energy is approximately equal to the A-value of the ethyl group (~7.3 - 7.5 kJ/mol).

Conformational Analysis of cis-1-Bromo-3-ethylcyclohexane

In the cis isomer, both substituents are on the same side of the ring, leading to either a diequatorial or a diaxial arrangement.

-

Conformer C (Diequatorial): In this conformation, both the bromine and the ethyl group occupy equatorial positions, minimizing 1,3-diaxial interactions with the ring hydrogens. This is generally the most stable conformation.

-

Conformer D (Diaxial): Both substituents are in axial positions. This conformer is highly disfavored due to several repulsive interactions:

-

1,3-diaxial interaction of the bromine atom with two axial hydrogens.

-

1,3-diaxial interaction of the ethyl group with two axial hydrogens.

-

A severe 1,3-diaxial interaction between the bromine and ethyl groups.

-

The total strain in the diaxial conformer is the sum of the A-values of both substituents plus the energy of the direct Br-C₂H₅ diaxial interaction. The latter is not simply additive and is expected to be substantial. A reasonable estimate for the energy of the diaxial conformer relative to the diequatorial conformer would be greater than the sum of the A-values (> 9.1 - 10.0 kJ/mol).

Experimental Determination of Conformational Equilibria

The relative populations of conformers can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Experimental Workflow

Detailed NMR Protocol

-

Synthesis and Purification: Synthesize the cis and trans isomers of this compound. A potential route involves the hydroboration-oxidation of 3-ethylcyclohexene to produce the corresponding alcohol, followed by bromination. The isomers would then be separated by column chromatography.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-20 mg/mL) of the purified isomer in a deuterated solvent that has a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).

-

NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum at room temperature. At this temperature, the chair-chair interconversion is rapid, and an averaged spectrum is observed.

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Acquire spectra at each temperature until the signals for the individual chair conformers are resolved (i.e., the coalescence temperature has been passed and the exchange is slow on the NMR timescale). This typically occurs at temperatures below -60 °C for cyclohexane derivatives.[3]

-

-

Data Analysis:

-

Identify the signals corresponding to the axial and equatorial conformers. The protons on the carbon bearing the bromine (the methine proton) are often well-resolved and suitable for this analysis.

-

Integrate the area under the peaks for a specific proton in each of the two conformers. The ratio of the integrals gives the equilibrium constant (Keq = [equatorial]/[axial] for a monosubstituted cyclohexane, or the ratio of the two conformers for a disubstituted cyclohexane).

-

Use the Gibbs free energy equation, ΔG° = -RTlnKeq, to calculate the free energy difference between the conformers at that temperature.

-

Analysis of Coupling Constants (Karplus Relationship)

The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.[4] This relationship can be used to confirm the assignment of axial and equatorial protons.

-

Axial-Axial Coupling (³J_ax,ax): The dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

-

Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq) Coupling: The dihedral angles are ~60°, leading to smaller coupling constants (typically 2-5 Hz).

By analyzing the multiplicity and coupling constants of the methine proton at C1, one can confirm the conformational assignments.

Computational Chemistry Protocol

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for modeling the structures and energies of different conformers.

Computational Workflow

Detailed Computational Protocol

-

Structure Building: Construct 3D models of the relevant chair conformers of cis- and trans-1-bromo-3-ethylcyclohexane using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set, for example, DFT with the B3LYP functional and the 6-31G* basis set.[5] This will find the lowest energy structure for each conformer.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy at a specified temperature (e.g., 298.15 K).

-

-

Energy Analysis: The Gibbs free energy difference (ΔG) between the conformers can be calculated by subtracting the total Gibbs free energies obtained from the frequency calculations. This calculated ΔG can then be compared to the experimentally determined value.

Summary of Conformational Equilibria

The following diagrams illustrate the chair-chair interconversion and the relative stabilities of the conformers for trans- and cis-1-bromo-3-ethylcyclohexane.

trans-1-Bromo-3-ethylcyclohexane Conformational Equilibrium

cis-1-Bromo-3-ethylcyclohexane Conformational Equilibrium

(Note: The images in the DOT scripts are placeholders and would be replaced with actual chemical structure diagrams in a final document.)

Conclusion

The conformational analysis of this compound is governed by the steric demands of the bromine and ethyl substituents. For the trans isomer, the conformer with the larger ethyl group in the equatorial position is favored. For the cis isomer, the diequatorial conformer is overwhelmingly more stable due to the severe 1,3-diaxial repulsion in the diaxial arrangement. While estimations of the energetic differences can be made using established A-values, precise quantification requires dedicated experimental studies using low-temperature NMR spectroscopy or high-level computational chemistry, as detailed in this guide. These methodologies provide the necessary tools for researchers to accurately characterize the conformational landscape of this and other substituted cyclohexanes, which is essential for rational molecular design and understanding structure-activity relationships.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereoisomers of 1-Bromo-3-ethylcyclohexane

This technical guide provides a comprehensive overview of the stereoisomerism of this compound, a disubstituted cyclohexane (B81311) derivative. Understanding the three-dimensional structure of such molecules is paramount in fields like drug development, where stereochemistry can significantly influence biological activity. This document details the structure and stability of the various stereoisomers, outlines relevant experimental protocols for their synthesis and analysis, and presents available physicochemical data.

Introduction to Stereoisomerism in this compound

This compound possesses two stereogenic centers at carbon 1 and carbon 3, giving rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. The two diastereomeric pairs are designated as cis and trans, depending on the relative orientation of the bromine and ethyl substituents on the cyclohexane ring.

The cyclohexane ring itself is not planar and primarily adopts a stable chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of different conformations is largely determined by the steric hindrance experienced by the substituents, particularly the unfavorable 1,3-diaxial interactions.

Caption: Figure 1: Stereoisomeric Relationships of this compound

Conformational Analysis

The stability of the cis and trans isomers is dependent on the conformational equilibrium of their respective chair forms. Generally, substituents prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions.

-

cis-1-Bromo-3-ethylcyclohexane : In the cis isomer, both substituents are on the same face of the ring. This can be achieved with one substituent in an axial position and the other in an equatorial position (a,e) or vice versa (e,a). The ethyl group is bulkier than the bromine atom, and therefore, the conformation where the ethyl group is equatorial and the bromine is axial is the more stable of the two chair conformations for the cis isomer.[1][2]

-

trans-1-Bromo-3-ethylcyclohexane : In the trans isomer, the substituents are on opposite faces of the ring. This allows for both substituents to be in equatorial positions (e,e) or both in axial positions (a,a). The diequatorial conformation is significantly more stable as it minimizes steric hindrance for both groups.[1][2] Consequently, the trans isomer is generally more stable than the cis isomer.

Caption: Figure 2: Most Stable Chair Conformations of cis and trans Isomers. Note: Image generation with specific chemical structures is not supported. The diagram illustrates the labels for the most stable conformations.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₅Br | PubChem[3] |

| Molecular Weight | 191.11 g/mol | PubChem[3] |

| XLogP3 | 3.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Exact Mass | 190.03571 Da | PubChem[3] |

| Monoisotopic Mass | 190.03571 Da | PubChem[3] |

| Topological Polar Surface Area | 0 Ų | PubChem[3] |

| Heavy Atom Count | 9 | PubChem[3] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis, separation, and characterization of this compound stereoisomers, adapted from procedures for analogous compounds.

Synthesis via Bromination of 3-Ethylcyclohexanol (B1330227)

This method involves the reaction of 3-ethylcyclohexanol with a brominating agent, such as phosphorus tribromide (PBr₃). The starting alcohol, being a mixture of cis and trans isomers, will yield a mixture of the corresponding this compound stereoisomers.

Materials:

-

3-Ethylcyclohexanol (mixture of isomers)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-ethylcyclohexanol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

-

Add PBr₃ dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully pouring the mixture over ice.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product will be a mixture of cis and trans diastereomers.

Separation of Diastereomers by Gas Chromatography

The cis and trans diastereomers of this compound have different physical properties and can be separated by gas chromatography (GC).[4]

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

A suitable capillary column (e.g., non-polar or medium-polarity)

Procedure:

-

Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Optimize the GC oven temperature program to achieve baseline separation of the two diastereomeric pairs. An example program could be: start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Record the chromatogram. The two diastereomers should elute as distinct peaks. The relative peak areas can be used to determine the isomer ratio.

Chiral Separation of Enantiomers

To separate the enantiomers of each diastereomer, chiral chromatography is required. This can be achieved using either chiral GC or chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

GC or HPLC system equipped with a chiral stationary phase column.

Procedure:

-

First, separate the diastereomers as described in section 4.2.

-

For each isolated diastereomer, develop a chiral separation method. This involves screening different chiral columns and mobile phases (for HPLC) or temperature programs (for GC) to resolve the two enantiomers.

-

Inject the sample of the isolated diastereomer onto the chiral column and record the chromatogram. The two enantiomers should appear as separate peaks.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers and determining their conformations.

-

¹H NMR: The chemical shift and coupling constants of the proton on the carbon bearing the bromine atom (H-1) are particularly informative. In general, axial protons resonate at a higher field (lower ppm) and exhibit larger coupling constants with neighboring axial protons compared to equatorial protons.[4]

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the cis and trans isomers due to the different steric environments.

Conclusion

The stereochemistry of this compound is characterized by the existence of four stereoisomers: two pairs of enantiomers that are diastereomeric to each other (cis and trans). The trans isomer is predicted to be more stable due to the preference for a diequatorial conformation of its substituents in the chair form, which minimizes steric strain. While specific experimental data for these isomers are sparse, established protocols for synthesis, separation, and characterization of similar substituted cyclohexanes can be readily adapted. For researchers in drug discovery and development, a thorough understanding and separation of these stereoisomers are crucial for elucidating structure-activity relationships and ensuring the development of safe and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Purification of 1-Bromo-3-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-ethylcyclohexane is a valuable intermediate in organic synthesis, often utilized in the pharmaceutical and fine chemical industries. Its synthesis, typically via the bromination of 3-ethylcyclohexanol (B1330227), can result in a mixture of products including unreacted starting material, elimination byproducts, and stereoisomers. This document provides detailed protocols for the purification of this compound from a typical reaction mixture, ensuring high purity for subsequent applications. The primary purification techniques covered are liquid-liquid extraction, fractional distillation, and flash column chromatography.

Anticipated Impurities

The primary impurities in the synthesis of this compound from 3-ethylcyclohexanol are:

-

3-Ethylcyclohexanol: Unreacted starting material.

-

3-Ethylcyclohexene: The product of an E1 or E2 elimination side reaction.

-

cis/trans Isomers of this compound: The product exists as a mixture of stereoisomers, the ratio of which depends on the reaction conditions and the stereochemistry of the starting alcohol.

-

Acidic Residues: Traces of the brominating agent (e.g., HBr or byproducts from PBr₃).

Purification Strategy Overview

A general workflow for the purification of this compound involves an initial aqueous workup to remove acidic impurities, followed by separation of the organic components by either fractional distillation or flash column chromatography. The choice between distillation and chromatography will depend on the boiling point differences between the components and the desired final purity.

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities, which are critical for developing an effective purification strategy.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| This compound | C₈H₁₅Br | 191.11[1] | ~185-195 (estimated) | The boiling point is estimated to be slightly higher than 1-Bromo-3-methylcyclohexane (181 °C).[2] |

| 3-Ethylcyclohexanol | C₈H₁₆O | 128.21[3] | 162-164 (for 3-methylcyclohexanol)[4] | The starting material, likely to have a lower boiling point than the product. |

| 3-Ethylcyclohexene | C₈H₁₄ | 110.20[5] | 134[5] | The elimination byproduct, with a significantly lower boiling point. |

Experimental Protocols

Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)

This protocol is designed to remove acidic impurities and water-soluble byproducts from the crude reaction mixture.

Materials:

-

Crude reaction mixture

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: Vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.

-

Shake the funnel vigorously for 1-2 minutes.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer with an equal volume of brine to remove residual water and dissolved inorganic salts.

-

Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.

-

Filter the drying agent and collect the dried organic solution.

-

Remove the solvent using a rotary evaporator to yield the crude organic product.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is effective for separating components with different boiling points.[6] This method is suitable if the boiling points of this compound and its impurities are sufficiently different (ideally >25 °C).

Materials:

-

Crude organic product from Protocol 1

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips or magnetic stir bar

Procedure:

-

Set up the fractional distillation apparatus in a fume hood.

-

Place the crude organic product and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Begin heating the distillation flask gently.

-

Observe the temperature at the distillation head. The first fraction to distill will be the lowest boiling point component, 3-ethylcyclohexene (b.p. ~134 °C).[5]

-

Collect the fractions in separate receiving flasks based on the distillation temperature.

-

After the 3-ethylcyclohexene has been removed, the temperature will rise. The next fraction will likely be the unreacted 3-ethylcyclohexanol.

-

The final fraction, collected at the highest boiling point, will be the purified this compound.

-

Monitor the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their polarity.[7] It is particularly useful for separating compounds with similar boiling points, including the cis and trans isomers of this compound.

Materials:

-

Crude organic product from Protocol 1

-

Silica (B1680970) gel (230-400 mesh)

-

Glass chromatography column

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

TLC plates, developing chamber, and UV lamp

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Develop a TLC solvent system:

-

Dissolve a small amount of the crude product in a suitable solvent.

-

Spot the solution onto a TLC plate and develop it in various ratios of hexanes and ethyl acetate (B1210297) (e.g., 99:1, 95:5, 90:10).

-

The ideal eluent system will provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4. For nonpolar compounds like alkyl halides, a high percentage of hexane (B92381) is typically used.[8]

-

-

Pack the column:

-

Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

-

Allow the silica to settle, and drain the excess solvent to the top of the silica bed.

-

-

Load the sample:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel.

-

-

Elute the column:

-

Add the eluent to the top of the column and apply positive pressure (e.g., with a pump or inert gas) to force the solvent through the column.

-

Collect fractions in separate tubes.

-

-

Analyze the fractions:

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

-

Isolate the pure product:

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Characterization

The purity of the final product should be confirmed using analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the absence of the hydroxyl group from the starting material.

By following these detailed protocols, researchers can effectively purify this compound from its reaction mixture, yielding a high-purity product suitable for a wide range of applications in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-Ethylcyclohexan-1-ol | C8H16O | CID 228298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-ethylcyclohexene [stenutz.eu]

- 6. homework.study.com [homework.study.com]

- 7. ijrpr.com [ijrpr.com]

- 8. Chromatography [chem.rochester.edu]

- 9. shimadzu.com [shimadzu.com]

- 10. media.neliti.com [media.neliti.com]

Application Note: 1H NMR Spectrum Analysis of cis-1-Bromo-3-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) spectrum analysis of cis-1-Bromo-3-ethylcyclohexane. Due to the absence of a publicly available experimental spectrum for this specific stereoisomer, this note presents a predicted 1H NMR spectrum based on established principles of NMR spectroscopy and data from analogous structures. Detailed protocols for sample preparation and spectral acquisition are provided, along with a visual representation of the molecular structure and proton relationships to aid in spectral interpretation. This information is valuable for the structural elucidation and conformational analysis of substituted cyclohexanes, which are common motifs in medicinal chemistry and drug development.

Predicted 1H NMR Data

The predicted 1H NMR spectral data for the most stable diequatorial conformation of cis-1-Bromo-3-ethylcyclohexane is summarized in Table 1. The chemical shifts (δ) are predicted based on the effects of the bromo and ethyl substituents on the cyclohexane (B81311) ring protons. Coupling constants (J) are estimated based on the expected dihedral angles in a chair conformation.

Table 1: Predicted 1H NMR Data for cis-1-Bromo-3-ethylcyclohexane (Diequatorial Conformation)